molecular formula C19H26N4O4 B2613723 N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941873-54-7

N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Número de catálogo B2613723
Número CAS: 941873-54-7
Peso molecular: 374.441
Clave InChI: WSIXJNMSFLVHGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, also known as MOPEP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MOPEP is a small molecule that has been shown to have specific binding properties, making it an attractive tool for investigating various biological processes.

Aplicaciones Científicas De Investigación

Neurokinin-1 Receptor Antagonism

Research has highlighted the significance of neurokinin-1 (NK1) receptor antagonists in clinical settings. A study conducted by Harrison et al. (2001) discusses an orally active, water-soluble NK1 receptor antagonist, demonstrating its effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).

Crystal Structure Analysis

The molecular and crystal structure of related compounds has been analyzed, providing insights into their chemical properties and potential applications. For example, Akinade et al. (1986) investigated the crystal structure of a closely related compound, revealing insights into its molecular coordination and potential applications in materials science (Akinade et al., 1986).

Bronchial Pneumonia Treatment

Ding and Zhong (2022) explored the use of a heterocycle compound, synthesized from a material similar to N1-(2-morpholinoethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, in the treatment and nursing application against children's bronchial pneumonia. This study suggests potential therapeutic applications of such compounds in pediatric healthcare (Ding & Zhong, 2022).

Migraine Treatment

Wu et al. (2003) synthesized a compound as an orally bioavailable KCNQ2 potassium channel opener, showing significant activity in a rat model of migraine. This highlights the potential of similar compounds in treating neurological conditions like migraine (Wu et al., 2003).

Magnetic Properties in Chemistry

Marinescu et al. (2000) studied the magnetic properties and crystal structures of certain complexes involving oxalate and morpholine compounds. This research is crucial in understanding the physical properties of these compounds and their potential applications in magnetic materials (Marinescu et al., 2000).

Orexin Receptor Antagonism

Research by Dugovic et al. (2009) discusses the blockade of orexin-1 receptors, demonstrating significant findings in sleep-wake modulation. This research indicates potential applications in sleep disorders and neuropharmacology (Dugovic et al., 2009).

Antifungal Agents

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. This suggests the utility of related compounds in developing new antifungal treatments (Bardiot et al., 2015).

Synthesis of Biologically Active Compounds

Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, potentially useful in synthesizing biologically active compounds and pharmaceuticals (Mamedov et al., 2016).

Propiedades

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c24-17-6-1-2-8-23(17)16-5-3-4-15(14-16)21-19(26)18(25)20-7-9-22-10-12-27-13-11-22/h3-5,14H,1-2,6-13H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIXJNMSFLVHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.